![molecular formula C17H13ClN6O B2629528 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892776-36-2](/img/structure/B2629528.png)
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H13ClN6O and its molecular weight is 352.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a combination of oxadiazole and triazole moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C14H15ClN6O with a molecular weight of approximately 318.76 g/mol. The structure incorporates a chlorophenyl group and a methylphenyl group, contributing to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring oxadiazole and triazole scaffolds. For instance:
- Mechanism of Action : Compounds similar to the target compound have been shown to inhibit various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers. The IC50 values reported for related oxadiazole derivatives range from 0.67 µM to 0.87 µM against these cell lines .
- Growth Inhibition : A study indicated that certain derivatives exhibited significant growth inhibition percentages against melanoma (MDA-MB-435) and breast cancer (T-47D) cell lines, suggesting that the presence of both oxadiazole and triazole enhances anticancer activity .
Antimicrobial Activity
Some derivatives of oxadiazoles have also shown promising antimicrobial activities:
- In Vitro Studies : Compounds with similar structures have demonstrated moderate activity against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. The presence of hydrazide functions in the structure has been linked to enhanced antimicrobial properties .
Case Study 1: Anticancer Efficacy
A specific study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating its potential as a more effective treatment option .
Case Study 2: Antimicrobial Properties
Another investigation focused on the synthesis of 1,2,4-triazole derivatives containing oxadiazole rings. These compounds were tested against common pathogens, revealing that modifications in substituents could lead to enhanced activity against resistant strains .
Data Tables
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and triazole moieties. The incorporation of these heterocycles has been linked to enhanced biological activity against various cancer cell lines.
Case Studies:
- Abd el Hameid M. K. reported a series of novel 1,2,4-oxadiazole derivatives that exhibited significant cytotoxic effects against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. The derivatives showed IC50 values indicating potent antiproliferative activity, with some compounds outperforming established chemotherapeutics like Prodigiosin .
Compound | Cell Line | IC50 (µM) |
---|---|---|
9a | MCF-7 | 0.48 |
9b | HCT-116 | 0.19 |
These findings suggest that modifications to the triazole and oxadiazole structures can lead to improved anticancer efficacy.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities . Various derivatives have shown effectiveness against a range of bacterial strains.
Research Insights:
In a study examining the antimicrobial efficacy of oxadiazole derivatives, several compounds were noted for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was found to enhance antimicrobial activity .
Compound | Bacterial Strain | Activity Level |
---|---|---|
14 | Staphylococcus aureus | Moderate |
15b | Enterobacter aerogenes | Good |
Drug Development Potential
The unique structural features of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine make it a promising candidate for further development as a therapeutic agent.
Synthesis and Evaluation:
The synthesis of this compound involves multi-step reactions that yield derivatives with varied biological activities. For example, the introduction of different substituents on the triazole ring has been shown to significantly affect the biological profile of the resulting compounds .
Summary of Findings
The compound exhibits significant potential in several areas:
- Anticancer Activity: Demonstrated efficacy against various cancer cell lines with promising IC50 values.
- Antimicrobial Properties: Effective against multiple bacterial strains; structure modifications enhance activity.
- Drug Development: Its unique structure allows for further exploration in medicinal chemistry.
Propriétés
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methylphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O/c1-10-2-8-13(9-3-10)24-15(19)14(21-23-24)17-20-16(22-25-17)11-4-6-12(18)7-5-11/h2-9H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBYZZLKVPUFID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.